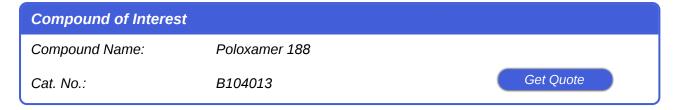


Application Notes and Protocols for Poloxamer 188 in In Vivo Drug Delivery

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **Poloxamer 188** (P188), a non-ionic triblock copolymer, in various in vivo drug delivery strategies. **Poloxamer 188** is a versatile excipient known for its ability to enhance drug solubility, formulate thermosensitive gels, stabilize nanoparticles and liposomes, and facilitate transport across the blood-brain barrier.

Poloxamer 188 as a Solubilizing Agent for Poorly Water-Soluble Drugs

Poloxamer 188 is widely used to improve the solubility and bioavailability of drugs classified under the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability. By forming micelles in aqueous solutions, **Poloxamer 188** can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.

Quantitative Data Summary: **Poloxamer 188** for Solubility Enhancement



Drug	Carrier System	Drug:Carrie r Ratio	Method	Key Findings	Reference
Lornoxicam	Solid Dispersion	1:3	Solvent Evaporation	Maximum dissolution effectiveness was achieved, indicating a significant increase in solubility.	[1]
Piroxicam	Solid Dispersion with PEG 4000	-	Melting Method	The addition of 3% Poloxamer 188 to the piroxicam- PEG 4000 solid dispersion significantly enhanced the drug's solubility and dissolution rate.	
Deflazacort	Polyvinyl pyrrolidone (PVP)/Poloxa mer 188 Nanofibers	-	Electrospinni ng	Hybrid nanofibers improved the dissolution of Deflazacort compared to the unprocessed drug.	[2]



Experimental Protocol: Preparation of a Lornoxicam-Poloxamer 188 Solid Dispersion by Solvent Evaporation

Materials:

- Lornoxicam
- Poloxamer 188
- Methanol (or other suitable solvent)
- Water bath
- Rotary evaporator
- Desiccator

Procedure:

- Accurately weigh Lornoxicam and Poloxamer 188 in a 1:3 ratio.
- Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask.
- Attach the flask to a rotary evaporator.
- Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
- Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
- Scrape the dried solid dispersion from the flask and store it in an airtight container until further use.

Poloxamer 188 in Thermosensitive Hydrogels for Sustained Release



Poloxamer-based hydrogels are liquid at room temperature and undergo a sol-gel transition to form a semi-solid gel at physiological body temperature. This property makes them excellent candidates for in situ forming depots for sustained drug delivery. **Poloxamer 188** is often used in combination with Poloxamer 407 to modulate the gelation temperature and mechanical properties of the hydrogel.

Quantitative Data Summary: Poloxamer 188 in Thermosensitive Hydrogels

Drug	Polymer Composition	Gelation Temperature	Key Findings	Reference
Moxidectin	22% Poloxamer 407, 1% Poloxamer 188	~27°C	The gel was physically stable and provided continuous drug release for over 96 hours in vitro and 70 days in vivo.	[3]
Curcumin	24% Poloxamer 407, 1% Poloxamer 188	32°C	The hydrogel completed the sol-gel transition in 60 ± 15 seconds and promoted wound healing.	
Nonoxynol-9	18% Poloxamer 407, 1% or 6% Poloxamer 188	27-32°C	Increasing Poloxamer 188 content accelerated hydrogel erosion and drug release.	[4]



Experimental Protocol: Preparation of a Moxidectin- Loaded Thermosensitive Hydrogel

Materials:

- Moxidectin (MXD)
- Poloxamer 407 (P407)
- **Poloxamer 188** (P188)
- Methylcellulose (MC) optional, as a sustained-release agent
- Cold distilled water (4-8°C)
- Magnetic stirrer and stir bar
- Refrigerator

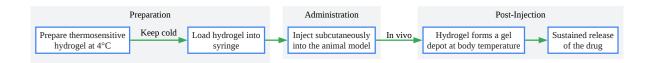
Procedure:

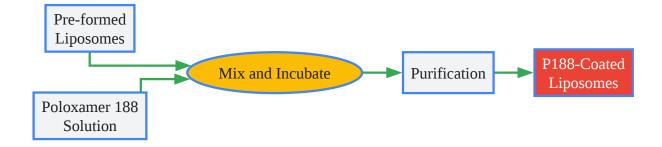
- Preparation of the Polymer Solution:
 - Accurately weigh P407 and P188. A common starting point is a 22% (w/v) P407 and 1% (w/v) P188 solution.
 - Slowly add the weighed poloxamers to cold distilled water while continuously stirring with a magnetic stirrer.
 - Maintain the temperature of the solution between 4-8°C to ensure complete dissolution of the polymers. This may take several hours.
 - If using, dissolve methylcellulose in the cold polymer solution.
- Drug Incorporation:
 - Once the polymers are completely dissolved and the solution is clear, slowly add the accurately weighed Moxidectin to the cold polymer solution under continuous stirring.



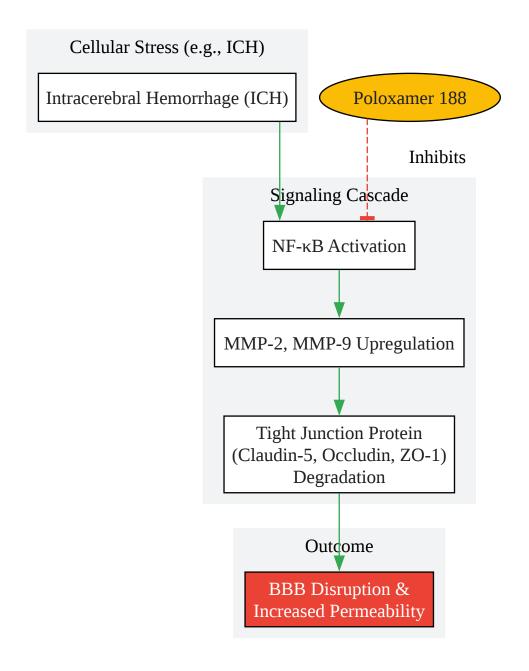
- o Continue stirring in the cold until the drug is uniformly dispersed or dissolved.
- Storage:
 - Store the resulting drug-loaded hydrogel solution in a refrigerator at 4°C. The solution should be a clear or slightly opalescent liquid at this temperature.

In Vivo Administration Workflow









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